NSC624206

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

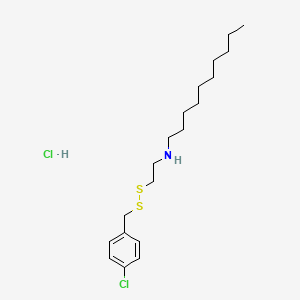

N-[2-[(4-chlorophenyl)methyldisulfanyl]ethyl]decan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32ClNS2.ClH/c1-2-3-4-5-6-7-8-9-14-21-15-16-22-23-17-18-10-12-19(20)13-11-18;/h10-13,21H,2-9,14-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHUAYXPNPTQRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCSSCC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC624206

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC624206 is a small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitin-proteasome pathway. By specifically blocking the formation of the E1-ubiquitin thioester conjugate, this compound effectively halts the downstream ubiquitination and subsequent proteasomal degradation of cellular proteins. This inhibitory action leads to the accumulation of key regulatory proteins, most notably the tumor suppressor p27, thereby implicating this compound as a potential therapeutic agent in oncology and other diseases characterized by dysregulated protein turnover. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of the underlying molecular and experimental frameworks.

Quantitative Data Summary

The inhibitory potency of this compound against the ubiquitin-activating enzyme (E1) has been characterized through various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | ~9 µM | Not Specified | Ubiquitin E1 (UBA1) | [Not Specified] |

| IC50 | 13 µM | Ubiquitin-Thioester Formation Assay | Ubiquitin-Activating Enzyme (E1) | [Not Specified] |

Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (E1)

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the targeted degradation of proteins, thereby regulating a myriad of cellular functions including cell cycle progression, signal transduction, and apoptosis. The initiation of this cascade is catalyzed by the ubiquitin-activating enzyme (E1), which activates ubiquitin in a two-step, ATP-dependent manner.

-

Adenylation of Ubiquitin: E1 binds to ATP and ubiquitin, catalyzing the formation of a high-energy ubiquitin-adenylate intermediate with the release of pyrophosphate.

-

Thioester Bond Formation: The activated ubiquitin is then transferred to a catalytic cysteine residue within the E1 enzyme, forming a covalent thioester bond.

This compound exerts its inhibitory effect by specifically targeting the second step of this activation process. Mechanistic studies have demonstrated that this compound blocks the formation of the E1-ubiquitin thioester conjugate. Crucially, it does not interfere with the initial adenylation of ubiquitin. This specific mode of inhibition distinguishes this compound as a precise tool for modulating the UPS.

By inhibiting E1, this compound prevents the transfer of activated ubiquitin to the ubiquitin-conjugating enzymes (E2s) and subsequently to the ubiquitin ligases (E3s), which are responsible for recognizing and tagging specific substrate proteins for degradation by the 26S proteasome.

A key downstream consequence of E1 inhibition by this compound is the stabilization of proteins that are normally targeted for degradation by the UPS. A prominent example is the cyclin-dependent kinase inhibitor p27Kip1 (p27). p27 is a critical tumor suppressor that regulates cell cycle progression at the G1/S checkpoint. In many cancers, elevated UPS activity leads to the rapid degradation of p27, promoting uncontrolled cell proliferation. By preventing p27 ubiquitination, this compound leads to its accumulation, thereby restoring its cell cycle inhibitory function.

Signaling Pathway

The following diagram illustrates the canonical ubiquitin-proteasome pathway and highlights the point of inhibition by this compound.

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.

Experimental Protocols

The mechanism of this compound has been elucidated through a series of key in vitro experiments. The following sections provide detailed methodologies for these assays.

E1-Ubiquitin Thioester Formation Assay

This assay directly assesses the ability of this compound to inhibit the formation of the covalent bond between the E1 enzyme and ubiquitin.

-

Objective: To determine if this compound inhibits the formation of the E1-ubiquitin thioester conjugate.

-

Principle: The formation of the high-energy thioester bond between E1 and ubiquitin can be visualized by a shift in the molecular weight of the E1 enzyme on a non-reducing SDS-PAGE gel.

-

Materials:

-

Recombinant human E1 enzyme

-

Ubiquitin (wild-type or fluorescently labeled)

-

ATP solution

-

This compound

-

DMSO (vehicle control)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

4x Non-reducing SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and anti-ubiquitin antibody (if using unlabeled ubiquitin) or fluorescence imager (if using fluorescently labeled ubiquitin)

-

-

Procedure:

-

Prepare a reaction mixture containing the E1 enzyme in the assay buffer.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone to the reaction mixture.

-

Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of ubiquitin and ATP to a final concentration of 2 mM.

-

Incubate the reaction for 10 minutes at 37°C.

-

Stop the reaction by adding 4x non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins on a 4-12% gradient SDS-PAGE gel.

-

Visualize the E1-ubiquitin thioester conjugate by Western blotting with an anti-ubiquitin antibody or by fluorescence imaging.

-

-

Expected Outcome: In the presence of this compound, a dose-dependent decrease in the intensity of the band corresponding to the E1-ubiquitin thioester conjugate is expected, indicating inhibition.

In Vitro p27 Ubiquitination Assay

This assay evaluates the effect of this compound on the ubiquitination of a specific downstream substrate, p27.

-

Objective: To determine if this compound can prevent the ubiquitination of the tumor suppressor protein p27 in a reconstituted system.

-

Principle: The addition of ubiquitin molecules to p27 results in a ladder of higher molecular weight species on an SDS-PAGE gel. Inhibition of E1 will prevent the formation of this ladder.

-

Materials:

-

Recombinant p27 protein

-

Cell-free extracts (e.g., from HeLa or HepG2 cells) as a source of E1, E2, and E3 enzymes

-

Ubiquitin

-

ATP regeneration system (e.g., creatine phosphate and creatine kinase)

-

This compound

-

DMSO (vehicle control)

-

Ubiquitination Buffer: 40 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 1 mM DTT

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and anti-p27 antibody

-

-

Procedure:

-

Prepare a reaction mixture containing the cell-free extract, recombinant p27, ubiquitin, and the ATP regeneration system in the ubiquitination buffer.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone to the reaction mixture.

-

Incubate the reactions at 30°C for 1-2 hours.

-

Terminate the reactions by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an anti-p27 antibody to visualize the ubiquitination of p27.

-

-

Expected Outcome: A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p27 will be observed in the control samples. Treatment with this compound is expected to reduce or eliminate this ladder in a dose-dependent manner.

Ubiquitin Adenylation Assay (Nucleotide Exchange Assay)

This assay is crucial for demonstrating the specificity of this compound's mechanism by showing it does not affect the initial step of E1 activation.

-

Objective: To determine if this compound has any effect on the ATP-dependent adenylation of ubiquitin by E1.

-

Principle: The adenylation reaction produces pyrophosphate (PPi) and ubiquitin-AMP. The exchange of radiolabeled ATP for non-labeled ATP can be monitored, or the production of AMP can be quantified. A common method involves using [α-³²P]ATP and separating the product [α-³²P]AMP from the unreacted ATP by thin-layer chromatography (TLC).

-

Materials:

-

Recombinant E1 enzyme

-

Ubiquitin

-

[α-³²P]ATP

-

This compound

-

DMSO (vehicle control)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

-

EDTA to stop the reaction

-

TLC plates

-

TLC running buffer

-

Phosphorimager

-

-

Procedure:

-

Prepare a reaction mixture containing the E1 enzyme and ubiquitin in the reaction buffer.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone to the mixture.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the running buffer to separate [α-³²P]ATP from the product, [α-³²P]AMP.

-

Dry the TLC plate and visualize the separated radioactive spots using a phosphorimager.

-

Quantify the amount of [α-³²P]AMP produced.

-

-

Expected Outcome: this compound is not expected to significantly alter the production of [α-³²P]AMP compared to the vehicle control, demonstrating that it does not inhibit the adenylation step.

Experimental and Logical Workflow

Caption: General experimental workflow for studying E1 inhibitors.

Caption: Logical progression of experiments to elucidate the mechanism of this compound.

Conclusion

This compound is a specific inhibitor of the ubiquitin-activating enzyme (E1). Its mechanism of action is characterized by the selective blockade of the ubiquitin-thioester formation step, without affecting the initial adenylation of ubiquitin. This leads to the inhibition of the entire ubiquitin-proteasome cascade, resulting in the accumulation of key cellular proteins such as the tumor suppressor p27. The detailed understanding of its mechanism, supported by the experimental protocols outlined in this guide, positions this compound as a valuable tool for research into the ubiquitin system and as a promising scaffold for the development of novel therapeutics.

NSC624206 as a Ubiquitin-Activating Enzyme (E1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The ubiquitin-activating enzyme (E1) initiates the ubiquitination cascade, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of NSC624206, a small molecule inhibitor of the E1 enzyme. We detail its mechanism of action, summarize its inhibitory activity, and provide relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the initial step of the ubiquitin-proteasome pathway.

Introduction to the Ubiquitin-Proteasome System and E1 Enzymes

The ubiquitination cascade is a sequential enzymatic process involving three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] This process covalently attaches the 76-amino acid polypeptide ubiquitin to substrate proteins, targeting them for degradation by the 26S proteasome or altering their function or localization.[2][3] The UPS plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, DNA damage repair, and signal transduction.[1][2]

The E1 enzyme catalyzes the first, ATP-dependent step of this cascade. This involves the adenylation of the C-terminus of ubiquitin, followed by the formation of a high-energy thioester bond between the E1's catalytic cysteine and ubiquitin. The activated ubiquitin is then transferred to an E2 enzyme. Given its apical position in the ubiquitination pathway, inhibition of the E1 enzyme offers a strategy to globally suppress protein ubiquitination.

This compound: A Specific Inhibitor of Ubiquitin-Activating Enzyme (E1)

This compound is a small molecule that has been identified as an inhibitor of the ubiquitin-activating enzyme (E1). Its primary mechanism of action is the specific blockade of the ubiquitin-thioester formation step in the E1 activation reaction. Notably, this compound does not interfere with the initial ubiquitin adenylation step. By inhibiting E1, this compound effectively prevents the downstream ubiquitination and subsequent degradation of target proteins.

One of the key downstream effects of this compound is the prevention of the ubiquitination of the tumor suppressor protein p27. The accumulation of p27, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, highlighting the potential of this compound as an anti-cancer agent.

Quantitative Data

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (UBA1) | ~9 µM | Not specified | |

| IC50 (Ub-thioester formation) | 13 µM | Ubiquitin-E1 thioester formation assay | |

| Effect on p27 ubiquitination | Prevents in vitro ubiquitination | In vitro ubiquitination assay | |

| Cellular effect | Induces accumulation of p27 | Cell-based assay (HepG2 cells) |

Signaling Pathways and Mechanism of Action

This compound intervenes at the very beginning of the ubiquitin-proteasome pathway. The following diagrams illustrate the canonical E1 activation pathway and the specific point of inhibition by this compound, as well as the downstream consequences on the p27 tumor suppressor pathway.

References

The Role of NSC624206 in Preventing p27 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor NSC624206 and its role in the prevention of p27 ubiquitination. This document details the mechanism of action, quantitative data, and the experimental protocols used to characterize its activity.

Introduction to p27 Ubiquitination and its Significance

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a crucial regulator of cell cycle progression, primarily by controlling the transition from G1 to S phase. The cellular levels of p27 are predominantly regulated through the ubiquitin-proteasome system. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition component, targets p27 for ubiquitination and subsequent degradation by the proteasome. Dysregulation of this process, leading to decreased p27 levels, is a common feature in many human cancers and is often associated with a poor prognosis. Therefore, the inhibition of p27 ubiquitination presents a promising therapeutic strategy for cancer treatment.

This compound: A Novel Inhibitor of p27 Ubiquitination

This compound is a small molecule that has been identified as an inhibitor of p27 ubiquitination.[1][2][3] Unlike inhibitors that target the specific E3 ligase complex SCF-Skp2, this compound acts upstream in the ubiquitination cascade.

Mechanism of Action

This compound functions as an inhibitor of the ubiquitin-activating enzyme (E1), also known as UBA1.[1][2] The activation of ubiquitin by E1 is the first and essential step in the ubiquitination process and occurs in two steps:

-

Adenylation: The E1 enzyme adenylates the C-terminus of ubiquitin in an ATP-dependent reaction, forming a ubiquitin-adenylate intermediate.

-

Thioester Bond Formation: The activated ubiquitin is then transferred to the catalytic cysteine residue of the E1 enzyme, forming a high-energy thioester bond.

This compound specifically inhibits the second step, the formation of the ubiquitin-E1 thioester conjugate, without affecting the initial adenylation step. By blocking this crucial step, this compound effectively halts the entire downstream ubiquitination cascade, leading to the stabilization and accumulation of proteins that are normally targeted for degradation, including p27.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data.

| Parameter | Value | Assay | Reference |

| IC50 | ~9 µM | Ubiquitin E1 (UBA1) Inhibition | |

| IC50 | 13 µM | Ubiquitin-E1 Thioester Formation |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

| Molecular Formula | C19H32ClNS2 · HCl |

| Molecular Weight | 410.51 g/mol |

| CAS Number | 13116-77-3 |

Table 2: Physicochemical Properties of this compound

Signaling Pathways and Experimental Workflows

The p27 Ubiquitination Pathway

Caption: The SCF-Skp2 mediated p27 ubiquitination and degradation pathway.

Mechanism of this compound Inhibition

References

Investigating NSC624206: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC624206 is a small molecule inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitin-proteasome pathway. By specifically blocking the formation of the ubiquitin-thioester bond, this compound effectively halts the downstream cascade of protein ubiquitination and subsequent degradation. This mechanism of action leads to the accumulation of key cellular regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, a critical tumor suppressor. The stabilization of p27 results in cell cycle arrest and induction of apoptosis in cancer cells, highlighting the therapeutic potential of this compound. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental protocols for its characterization, and a summary of its biological effects. While the primary target of this compound is the ubiquitin E1 enzyme, the global disruption of ubiquitination has far-reaching consequences, potentially impacting signaling pathways such as NF-κB and indirectly influencing the activity of STAT3 and SHP-1, which are known to be regulated by ubiquitin-mediated processes.

Core Mechanism of Action: Inhibition of Ubiquitin E1 Enzyme

This compound functions as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1), also known as UBA1. The ubiquitination cascade is a fundamental process in eukaryotic cells, responsible for the targeted degradation of the majority of intracellular proteins, thereby regulating a vast array of cellular processes including cell cycle progression, signal transduction, and apoptosis.

The activation of ubiquitin by E1 is a two-step, ATP-dependent process:

-

Adenylation: The E1 enzyme adenylates the C-terminus of ubiquitin, forming a high-energy ubiquitin-adenylate intermediate.[1]

-

Thioester Bond Formation: The activated ubiquitin is then transferred to the catalytic cysteine residue of the E1 enzyme, forming a thioester bond.[1]

This compound specifically inhibits the second step, the formation of the ubiquitin-E1 thioester conjugate, without affecting the initial adenylation of ubiquitin. This targeted inhibition effectively shuts down the entire ubiquitination cascade, as the transfer of ubiquitin to the E2 ubiquitin-conjugating enzymes is blocked.

Figure 1: Mechanism of this compound in the ubiquitin activation cascade.

Cellular Pathways Affected by this compound

p27Kip1 Stabilization and Cell Cycle Arrest

The most well-documented downstream effect of this compound is the stabilization of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. p27 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase by inhibiting the activity of cyclin E-CDK2 complexes. In many cancers, p27 is rapidly degraded via the ubiquitin-proteasome pathway, leading to uncontrolled cell proliferation.

By inhibiting the E1 enzyme, this compound prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation in the cell. Elevated levels of p27 restore the inhibition of cyclin E-CDK2, resulting in a G1 phase cell cycle arrest. This effect has been observed in various cancer cell lines.

Figure 2: this compound induces G1 cell cycle arrest via p27 accumulation.

Induction of Apoptosis

In addition to cell cycle arrest, the accumulation of tumor suppressors and the overall disruption of cellular homeostasis caused by this compound can lead to the induction of apoptosis, or programmed cell death. The precise mechanisms are likely cell-type dependent but may involve the stabilization of other pro-apoptotic proteins that are normally targeted for degradation.

Potential Impact on NF-κB, STAT3, and SHP-1 Signaling

The global inhibition of ubiquitination by this compound suggests that its effects are not limited to p27. Many other critical signaling pathways are regulated by ubiquitin-mediated processes.

-

NF-κB Pathway: The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is tightly controlled by ubiquitination. Inhibition of the E1 enzyme has been shown to modulate NF-κB activity. This suggests that this compound could have anti-inflammatory and pro-apoptotic effects through the suppression of NF-κB signaling.

-

STAT3 Signaling: The activity of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor, is also regulated by ubiquitination. E3 ligases can target STAT3 for degradation, thereby downregulating its activity. By inhibiting the initial step of ubiquitination, this compound could potentially lead to an increase in STAT3 levels and activity, which could have complex and context-dependent effects on tumor cells. Conversely, ubiquitination is also involved in the activation steps of some signaling pathways upstream of STAT3.

-

SHP-1 Regulation: The protein tyrosine phosphatase SHP-1, a negative regulator of several signaling pathways including the JAK/STAT pathway, is itself a target for ubiquitination and proteasomal degradation. Inhibition of E1 by this compound could therefore lead to the stabilization of SHP-1, which in turn would dephosphorylate and inactivate proteins like STAT3.

Figure 3: Potential indirect effects of this compound on other signaling pathways.

Quantitative Data

| Parameter | Value | Reference |

| IC50 for Ubiquitin E1 (UBA1) | ~9 µM | |

| IC50 for Ubiquitin-Thioester Formation | ~13 µM |

Further research is required to populate a comprehensive table of IC50 values for growth inhibition in various cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Figure 4: Workflow for the MTT cell viability assay.

Quantitative Western Blot for p27Kip1 Accumulation

This protocol outlines the steps for quantifying the increase in p27 protein levels following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against p27Kip1

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p27Kip1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Perform densitometric analysis of the protein bands using appropriate software. Normalize the p27 band intensity to the loading control to quantify the relative increase in p27 levels.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

PBS

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.

-

Harvest the cells (including floating cells) and wash them with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 15-30 minutes at 37°C to degrade RNA.

-

Add PI staining solution to the cells and incubate for at least 15 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting the fluorescence data.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a valuable research tool for studying the ubiquitin-proteasome system and its role in cancer biology. Its specific mechanism of action, leading to the stabilization of the tumor suppressor p27, provides a clear rationale for its anti-proliferative and pro-apoptotic effects. Further investigation is warranted to fully elucidate the broader impact of global ubiquitination inhibition on other key signaling pathways, such as NF-κB, STAT3, and SHP-1, which could reveal novel therapeutic opportunities and potential combination strategies. The development of more extensive quantitative data on its efficacy across a panel of cancer cell lines and in in-vivo models will be crucial for its potential translation into a clinical setting.

References

NSC624206: A Technical Guide on a Novel Ubiquitin-Activating Enzyme (E1) Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC624206 is a small molecule inhibitor that has garnered attention in the field of cancer research for its targeted inhibition of the ubiquitin-activating enzyme (E1). By specifically blocking the ubiquitin-thioester formation, this compound effectively halts the initial step of the ubiquitination cascade. This mode of action leads to the prevention of the degradation of key tumor suppressor proteins, most notably p27, a critical regulator of the cell cycle. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic implications, and relevant experimental methodologies for its investigation.

Introduction to this compound

This compound is a research chemical identified as a potent and specific inhibitor of the ubiquitin-activating enzyme (E1), also known as UBA1.[1] Its ability to interfere with the ubiquitin-proteasome system (UPS) makes it a valuable tool for studying the roles of ubiquitination in cellular processes and a potential starting point for the development of novel anti-cancer therapeutics. The UPS is a critical pathway for protein degradation and is often dysregulated in cancer, contributing to the uncontrolled proliferation and survival of malignant cells. By targeting the apex of this pathway, this compound offers a unique approach to modulating the levels of proteins that drive tumorigenesis.

Mechanism of Action: Inhibition of the Ubiquitin-Proteasome System

The primary mechanism of action of this compound is the inhibition of the E1 ubiquitin-activating enzyme.[1] The process of ubiquitination is a sequential enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).

-

E1 Activation: The cascade begins with the ATP-dependent activation of ubiquitin by the E1 enzyme, forming a high-energy thioester bond between a cysteine residue on the E1 enzyme and the C-terminus of ubiquitin.

-

E2 Conjugation: The activated ubiquitin is then transferred to a cysteine residue on an E2 enzyme.

-

E3 Ligation: The E3 ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. This process is often repeated to form a polyubiquitin chain, which typically targets the substrate for degradation by the 26S proteasome.

This compound specifically blocks the formation of the ubiquitin-thioester with the E1 enzyme, without affecting the initial adenylation of ubiquitin.[1][2] This targeted inhibition effectively shuts down the entire downstream ubiquitination cascade.

Stabilization of the Tumor Suppressor p27

A key consequence of E1 inhibition by this compound is the stabilization of the tumor suppressor protein p27 (also known as Kip1).[1] p27 is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in regulating the cell cycle at the G1/S transition. Low levels of p27 are frequently observed in various human cancers and are often associated with poor prognosis.

The degradation of p27 is tightly regulated and primarily occurs through the ubiquitin-proteasome pathway. The process is initiated by the phosphorylation of p27 on threonine 187 (Thr187) by cyclin E-CDK2 complexes. This phosphorylation event creates a recognition site for the S-phase kinase-associated protein 2 (Skp2), which is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. The SCF-Skp2 complex then polyubiquitinates p27, targeting it for degradation by the proteasome.

By inhibiting the E1 enzyme, this compound prevents the activation of ubiquitin, thereby blocking the entire p27 degradation cascade. This leads to the accumulation of p27, which in turn inhibits CDK2 activity, causing cell cycle arrest at the G1 phase and preventing cancer cell proliferation.

Data Presentation

Quantitative data for this compound in preclinical cancer models is limited in the public domain. However, key inhibitory concentrations have been reported from in vitro studies.

| Parameter | Value | Assay Type | Reference |

| IC50 for Ubiquitin E1 (UBA1) | ~9 µM | Nucleotide Exchange Assay | |

| IC50 for Ubiquitin-Thioester Formation | 13 µM | In vitro Ubiquitination Assay |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, standard biochemical and cell-based assays can be employed to investigate its activity. The following are generalized protocols relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for p27 Accumulation

This technique is used to detect changes in the protein levels of p27 following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for a specified time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p27 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in p27 levels.

Implications in Cancer Research and Future Directions

This compound represents a valuable chemical probe for dissecting the complexities of the ubiquitin-proteasome system in cancer biology. Its ability to stabilize p27 highlights a potential therapeutic strategy for cancers characterized by low p27 expression and dysregulated cell cycle control.

Future research should focus on:

-

In vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of various cancers.

-

Pharmacokinetics and Pharmacodynamics: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and the dose-response relationship in vivo.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as CDK4/6 inhibitors or chemotherapy.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to E1 inhibitor therapy.

-

Lead Optimization: Utilizing the chemical scaffold of this compound to develop more potent and selective E1 inhibitors with improved drug-like properties for potential clinical development.

While this compound itself may be primarily a research tool, the insights gained from its study pave the way for the development of a new class of targeted cancer therapies aimed at the ubiquitin-proteasome system.

References

The Discovery and Initial Characterization of NSC624206: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of NSC624206, a small molecule inhibitor of the ubiquitin-activating enzyme (E1). This compound was identified through a cell-based high-throughput screen designed to find compounds that prevent the degradation of the tumor suppressor protein p27Kip1. Subsequent mechanistic studies revealed that this compound specifically inhibits the ubiquitin E1 enzyme (UBA1) by blocking the formation of the ubiquitin-thioester conjugate, a critical step in the ubiquitination cascade. This targeted inhibition leads to the accumulation of p27 in cancer cells, suggesting its potential as a therapeutic agent. This whitepaper details the experimental methodologies employed in its discovery and characterization, presents the key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery of this compound

This compound was identified from a screen of a small-molecule compound library for inhibitors of p27Kip1 degradation.[1] The primary screen was a cell-based assay designed to identify compounds that could stabilize p27 levels.

High-Throughput Screening (HTS)

A high-throughput screening campaign was conducted to identify small molecules that could inhibit the degradation of the cell cycle inhibitor p27Kip1.[1] The screening assay utilized a cell line engineered to express a fluorescently tagged p27, allowing for the quantification of p27 levels in a high-throughput format. Compounds that increased the fluorescent signal, indicating p27 stabilization, were selected for further investigation. From this screen, 15 compounds, including this compound, were identified as initial hits that prevented p27 degradation in cells.[1]

Initial Characterization of this compound

Following its identification, this compound was subjected to a series of biochemical and cellular assays to determine its mechanism of action and inhibitory activity.

Biochemical Characterization

The inhibitory effect of this compound on the ubiquitin E1 enzyme was characterized through two key biochemical assays: the ubiquitin-thioester formation assay and the ubiquitin adenylation assay.

Table 1: Biochemical Activity of this compound

| Assay | Target | IC50 (µM) | Reference |

| Ubiquitin E1 Inhibition | UBA1 | ~9 | [2] |

| Ubiquitin-Thioester Formation | UBA1 | 13 | [1] |

| Ubiquitin Adenylation | UBA1 | No effect | |

| in vitro p27 Ubiquitination | SCF-Skp2 | Inhibited |

Cellular Activity

This compound demonstrated the ability to stabilize p27 levels in a cellular context.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration Range | Reference |

| HepG2 | p27 Accumulation | Induced accumulation of p27 | 10 nM - 10 µM (24 hours) |

Mechanism of Action

This compound acts as a specific inhibitor of the ubiquitin-activating enzyme (E1). The ubiquitination cascade is initiated by the ATP-dependent activation of ubiquitin by E1. This process occurs in two steps: first, the adenylation of the C-terminus of ubiquitin, and second, the formation of a thioester bond between the activated ubiquitin and a cysteine residue on the E1 enzyme. Mechanistic studies revealed that this compound specifically blocks the second step, the ubiquitin-thioester formation, without affecting the initial adenylation step. This selective inhibition prevents the transfer of ubiquitin to the E2 conjugating enzyme, thereby halting the entire ubiquitination cascade.

Experimental Protocols

In Vitro Ubiquitination Assay for p27

This assay was used to confirm the inhibitory effect of this compound on the ubiquitination of p27.

-

Reaction Components:

-

In vitro translated, 35S-labeled p27

-

Ubiquitination mix (40 mM Tris pH 7.6, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

1 µM ubiquitin aldehyde

-

1 mg/ml methyl ubiquitin

-

10 mM creatine phosphate

-

0.1 µg/ml creatine kinase

-

0.5 mM ATP

-

HeLa cell extract (as a source of E1, E2, and E3 enzymes)

-

Purified active His-cyclin E/Cdk2

-

This compound (at various concentrations)

-

-

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Incubate the reaction mixture at 30°C.

-

Stop the reaction at various time points by adding Laemmli sample buffer.

-

Analyze the reaction products by SDS-PAGE followed by autoradiography to visualize polyubiquitinated p27.

-

Ubiquitin-E1 Thioester Formation Assay

This assay specifically measures the formation of the thioester bond between ubiquitin and the E1 enzyme.

-

Reaction Components:

-

50 nM recombinant E1 enzyme

-

Fluorescein-labeled ubiquitin (Ub-F)

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl)

-

5 mM MgCl₂

-

1 mM ATP

-

This compound (at various concentrations)

-

-

Procedure:

-

Pre-incubate the E1 enzyme with this compound for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATP and Ub-F.

-

Incubate for 5 minutes at room temperature.

-

Stop the reaction and resolve the products by non-reducing SDS-PAGE.

-

Visualize the formation of the E1-Ub-F thioester adduct by fluorescence imaging.

-

Ubiquitin Adenylation Assay

This assay measures the first step of ubiquitin activation, the formation of the ubiquitin-adenylate intermediate.

-

Principle: This assay is based on the reverse reaction of adenylation, pyrophosphorolysis, which generates ATP from ubiquitin-adenylate and pyrophosphate (PPi). The generated ATP is then quantified using a luciferase-based assay.

-

Reaction Components:

-

Recombinant E1 enzyme

-

Ubiquitin

-

PPi

-

Luciferin/Luciferase reagent

-

This compound (at various concentrations)

-

-

Procedure:

-

The E1 enzyme is first incubated with ubiquitin and ATP to form the E1-ubiquitin adenylate complex.

-

This compound is added to the reaction.

-

PPi is added to initiate the reverse reaction.

-

The amount of ATP produced is measured by adding a luciferin/luciferase-based ATP detection reagent and quantifying the resulting luminescence. A lack of change in luminescence in the presence of the inhibitor indicates no effect on the adenylation step.

-

Conclusion

This compound is a novel small molecule inhibitor of the ubiquitin-activating enzyme E1. Its discovery through a targeted high-throughput screen and subsequent detailed mechanistic characterization have established it as a specific inhibitor of the ubiquitin-thioester formation step. By preventing the ubiquitination and subsequent degradation of key cellular proteins like the tumor suppressor p27, this compound presents a promising lead compound for the development of therapeutics targeting diseases characterized by excessive protein degradation, such as cancer. Further preclinical and clinical evaluation is warranted to explore the full therapeutic potential of this compound and its derivatives.

References

- 1. [PDF] High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E 3 Ligase SCFSkp 2-Cks 1 | Semantic Scholar [semanticscholar.org]

- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

NSC624206: A Ubiquitin E1 Inhibitor's Impact on Cell Cycle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC624206 is a small molecule inhibitor of the ubiquitin-activating enzyme (E1), the crucial first step in the ubiquitin-proteasome pathway. By blocking E1, this compound prevents the ubiquitination and subsequent degradation of various cellular proteins, including key regulators of the cell cycle. This guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its impact on cell cycle progression. It details the molecular consequences of E1 inhibition, leading to the accumulation of the cyclin-dependent kinase inhibitor p27 (Kip1), and the resulting arrest of the cell cycle in the G1 phase. This document includes a summary of the effects of this compound on cell cycle distribution, detailed experimental protocols for assessing its activity, and diagrams illustrating the involved signaling pathways and experimental workflows.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves the covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein. This "tagging" is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

This compound has been identified as a potent inhibitor of the ubiquitin-activating enzyme E1.[1][2][3] E1 is the apex of the ubiquitination cascade, responsible for the initial ATP-dependent activation of ubiquitin. By inhibiting E1, this compound effectively shuts down the entire ubiquitination pathway, leading to the accumulation of proteins that are normally targeted for degradation.

Mechanism of Action: this compound and p27 Accumulation

One of the most well-characterized downstream effects of this compound-mediated E1 inhibition is the stabilization and accumulation of the cyclin-dependent kinase inhibitor (CDKI) p27, also known as Kip1.[1][2] p27 is a critical regulator of the cell cycle, primarily acting at the G1 to S phase transition.

Under normal proliferative conditions, p27 levels are kept low to allow for cell cycle progression. This is achieved through its ubiquitination by the SCF (Skp1-Cul1-F-box protein) E3 ligase complex, specifically the F-box protein Skp2, which targets p27 for proteasomal degradation. By inhibiting E1, this compound prevents the ubiquitination of p27, leading to its accumulation within the cell.

Impact on Cell Cycle Regulation: G1 Arrest

The accumulation of p27 has a profound impact on cell cycle progression. p27 exerts its inhibitory function by binding to and inactivating cyclin-CDK complexes, particularly Cyclin E-CDK2. The Cyclin E-CDK2 complex is essential for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent release of the E2F transcription factor, which is required for the transcription of genes necessary for S-phase entry.

By inhibiting Cyclin E-CDK2, the accumulated p27 prevents the G1-S transition, effectively causing the cell cycle to arrest in the G1 phase. This G1 arrest is a key mechanism by which this compound exerts its anti-proliferative effects.

Quantitative Data on Cell Cycle Distribution

Studies on the effect of this compound on the cell cycle distribution of cancer cell lines, such as the human liver cancer cell line HepG2, are ongoing. While the accumulation of p27 in HepG2 cells treated with this compound has been documented, specific quantitative data from flow cytometry analysis detailing the percentage of cells in G1, S, and G2/M phases following treatment is not yet widely published in peer-reviewed literature. Future studies are expected to provide this crucial data to fully characterize the dose-dependent and time-course effects of this compound on cell cycle arrest.

Table 1: Anticipated Effects of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment | Concentration | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control (DMSO) | - | 24h | Baseline | Baseline | Baseline |

| This compound | Low (e.g., 1-10 µM) | 24h | Increased | Decreased | No significant change |

| This compound | High (e.g., >10 µM) | 24h | Significantly Increased | Significantly Decreased | No significant change |

This table represents a hypothetical summary of expected results based on the known mechanism of action of this compound. Actual quantitative data will need to be generated through experimentation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on cell cycle regulation.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Final concentrations for treatment are made by diluting the stock solution in fresh culture medium. The final DMSO concentration in all treatments, including the vehicle control, should be kept constant and typically below 0.1%.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are resuspended in ice-cold 70% ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is measured to determine the DNA content of each cell.

-

Data Analysis: The cell cycle distribution (percentage of cells in G0/G1, S, and G2/M phases) is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Western Blotting for Cell Cycle Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against p27, Cyclin E, CDK2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Signaling Pathway of this compound-induced G1 Arrest

Caption: this compound inhibits E1, leading to p27 accumulation and G1 cell cycle arrest.

Experimental Workflow for Assessing this compound's Effect on Cell Cycle

Caption: Workflow for studying this compound's impact on the cell cycle.

Conclusion

This compound represents a valuable tool for studying the intricacies of the ubiquitin-proteasome system and its role in cell cycle control. Its specific inhibition of the ubiquitin-activating enzyme E1 leads to the accumulation of the cyclin-dependent kinase inhibitor p27, resulting in a G1 phase cell cycle arrest. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other E1 inhibitors in oncology and other diseases characterized by aberrant cell proliferation. Further quantitative studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on the cell cycle of various cancer cell lines.

References

Understanding the Specificity of NSC624206 for UBA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC624206 has been identified as a small molecule inhibitor of the ubiquitin-activating enzyme E1 (UBA1), a critical initiator of the ubiquitination cascade that governs a vast array of cellular processes. This technical guide provides an in-depth overview of the specificity of this compound for UBA1, consolidating available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against UBA1 has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Target Enzyme | Assay Type | IC50 Value | Reference |

| Ubiquitin E1 (UBA1) | Ubiquitin-E1 Thioester Formation | 13 µM | [1] |

| Ubiquitin E1 (UBA1) | Overall Inhibition (unspecified assay) | ~9 µM | [1] |

Further research is required to determine the selectivity profile of this compound against other ubiquitin-activating enzymes (e.g., UBA6) and other enzyme classes to fully elucidate its specificity.

Mechanism of Action

This compound exerts its inhibitory effect on UBA1 by specifically targeting the ubiquitin-thioester formation step in the enzyme's catalytic cycle. The activation of ubiquitin by UBA1 is a two-step process:

-

Adenylation: UBA1 utilizes ATP to adenylate the C-terminus of ubiquitin, forming a ubiquitin-adenylate intermediate.

-

Thioesterification: The activated ubiquitin is then transferred to the catalytic cysteine residue of UBA1, forming a high-energy thioester bond.

This compound has been shown to block the second step, the formation of the ubiquitin-thioester conjugate, without affecting the initial adenylation of ubiquitin.[1] This specific mechanism of action makes it a valuable tool for studying the downstream consequences of inhibiting this particular step in the ubiquitination cascade.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

In-Depth Technical Guide: NSC624206's Potential for In Vivo Ubiquitin-Mediated Proteolysis Control

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the current publicly available scientific information on NSC624206. The information regarding in vivo applications is based on established scientific principles and proposed experimental designs, as no specific in vivo studies on this compound have been identified in the public domain to date.

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The ubiquitin-activating enzyme (E1) initiates the ubiquitination cascade, making it a key therapeutic target. This compound has been identified as a small molecule inhibitor of the E1 enzyme.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro data, detailed experimental protocols, and a proposed framework for evaluating its potential for in vivo control of ubiquitin-mediated proteolysis.

Introduction to Ubiquitin-Mediated Proteolysis

Ubiquitin-mediated proteolysis is a fundamental cellular process responsible for the targeted degradation of proteins. This pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This enzymatic cascade results in the covalent attachment of a polyubiquitin chain to a substrate protein, marking it for degradation by the 26S proteasome. The UPS plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Consequently, aberrations in this pathway are associated with the pathogenesis of various diseases, making components of the UPS attractive targets for therapeutic intervention.

This compound: A Novel Ubiquitin E1 Inhibitor

This compound is a small molecule that has been identified as an inhibitor of the ubiquitin-activating enzyme (E1).[1] Its inhibitory action on the initial step of the ubiquitination cascade presents a promising strategy for modulating ubiquitin-mediated proteolysis.

Mechanism of Action

The activation of ubiquitin by the E1 enzyme is a two-step process:

-

Adenylation: The E1 enzyme utilizes ATP to adenylate the C-terminus of ubiquitin, forming a ubiquitin-adenylate intermediate.

-

Thioester Formation: The activated ubiquitin is then transferred to the catalytic cysteine residue within the E1 enzyme, forming a high-energy thioester bond.

This compound has been shown to specifically inhibit the second step of this process, the ubiquitin-thioester formation , without affecting the initial ubiquitin adenylation.[1] This targeted inhibition prevents the transfer of activated ubiquitin to E2 enzymes, thereby globally attenuating downstream ubiquitination events. A similar mechanism of action has been reported for another E1 inhibitor, PYR-41.[2]

In Vitro Efficacy and Quantitative Data

In vitro studies have demonstrated the ability of this compound to inhibit the ubiquitination of the tumor suppressor protein p27.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

| Target | Assay | IC50 (µM) | Reference |

| Ubiquitin E1 (UBA1) | Ubiquitin-thioester formation | ~9 | |

| p27 Ubiquitination | In vitro ubiquitination assay | Not explicitly stated |

Experimental Protocols (In Vitro)

The following protocols are based on the methodologies described in the primary literature for the in vitro characterization of this compound.

In Vitro p27 Ubiquitination Assay

This assay is designed to measure the ability of a compound to inhibit the ubiquitination of the tumor suppressor protein p27 in a reconstituted system.

Materials:

-

Recombinant human E1 (UBA1)

-

Recombinant human E2 (UbcH3)

-

Recombinant human SCF-Skp2 E3 ligase complex

-

Recombinant human p27

-

Ubiquitin

-

Biotinylated ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM ATP)

-

This compound

-

Anti-p27 antibody-coated plates

-

Europium-labeled streptavidin

-

Plate reader for time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a reaction mixture containing E1, E2, E3, p27, ubiquitin, and biotinylated ubiquitin in ubiquitination buffer.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Transfer the reaction mixture to anti-p27 antibody-coated plates and incubate to capture ubiquitinated p27.

-

Wash the plates to remove unbound components.

-

Add Europium-labeled streptavidin and incubate to detect biotinylated ubiquitin.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

ATP-PPi Exchange Assay (for Ubiquitin Adenylation)

This assay measures the first step of E1 activation, the formation of the ubiquitin-adenylate intermediate, by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

Materials:

-

Recombinant human E1 (UBA1)

-

Ubiquitin

-

ATP

-

[³²P]PPi

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Activated charcoal

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing E1 and ubiquitin in the reaction buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding a mixture of ATP and [³²P]PPi.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solution of activated charcoal, which binds to unincorporated [³²P]PPi.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (containing [³²P]ATP) using a scintillation counter.

-

Determine the effect of this compound on the rate of ATP-PPi exchange.

Ubiquitin-Thioester Formation Assay

This assay directly assesses the formation of the covalent thioester bond between ubiquitin and the E1 enzyme.

Materials:

-

Recombinant human E1 (UBA1)

-

Fluorescently labeled ubiquitin (e.g., Ub-FITC)

-

ATP

-

Reaction buffer

-

This compound

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner

Procedure:

-

Prepare a reaction mixture containing E1 and fluorescently labeled ubiquitin in the reaction buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the formation of the E1-ubiquitin thioester conjugate using a fluorescence gel scanner.

-

Quantify the band intensity to determine the inhibitory effect of this compound.

Potential for In Vivo Ubiquitin-Mediated Proteolysis Control: A Proposed Study

While in vitro data are promising, the therapeutic potential of this compound hinges on its efficacy and safety in a complex biological system. To date, no in vivo studies of this compound have been published. The following section outlines a proposed experimental plan to evaluate the in vivo potential of this compound.

Objectives

-

To determine the maximum tolerated dose (MTD) and pharmacokinetic profile of this compound in a relevant animal model.

-

To assess the in vivo target engagement of this compound by measuring the inhibition of ubiquitin-E1 thioester formation in tumor tissue.

-

To evaluate the pharmacodynamic effects of this compound by measuring the stabilization of a known ubiquitin-proteasome system substrate (e.g., p27).

-

To determine the anti-tumor efficacy of this compound in a preclinical cancer model.

Proposed Experimental Design

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID or NSG) bearing subcutaneous xenografts of a human cancer cell line known to have low p27 levels due to high proteasomal degradation (e.g., a subset of breast or prostate cancer cell lines).

Drug Formulation and Administration:

-

This compound would need to be formulated in a vehicle suitable for in vivo administration (e.g., a solution containing DMSO, PEG300, and saline).

-

Administration route to be determined based on preliminary pharmacokinetic studies (e.g., intraperitoneal or oral).

Study Groups:

-

Vehicle control

-

This compound at a low dose

-

This compound at a medium dose

-

This compound at a high dose (approaching the MTD)

-

Positive control (e.g., a clinically relevant proteasome inhibitor)

Treatment Schedule:

-

Dosing frequency to be determined from pharmacokinetic data (e.g., daily or every other day for 21 days).

Endpoints and Assays:

-

Tumor Growth: Measured by calipers twice weekly.

-

Body Weight and Clinical Observations: Monitored daily for signs of toxicity.

-

Pharmacokinetics: Plasma samples collected at various time points after the first and last doses to determine drug concentration.

-

Target Engagement (at study endpoint):

-

Tumor tissues are harvested and lysed under denaturing conditions.

-

Immunoprecipitation of ubiquitin-E1 conjugates.

-

Western blot analysis to detect the levels of E1-ubiquitin thioester adducts.

-

-

Pharmacodynamics (at study endpoint):

-

Tumor tissues are harvested and lysed.

-

Western blot analysis to measure the protein levels of p27 and other relevant cell cycle regulators.

-

Immunohistochemistry (IHC) for p27 in tumor sections.

-

-

Mechanism of Action Confirmation (at study endpoint):

-

Tumor lysates are subjected to immunoprecipitation with an anti-p27 antibody, followed by western blotting with an anti-ubiquitin antibody to assess the level of p27 ubiquitination.

-

Conclusion

This compound is a promising in vitro inhibitor of the ubiquitin-activating enzyme E1, with a specific mechanism of action that targets the formation of the ubiquitin-E1 thioester. The available data suggests its potential to stabilize tumor suppressor proteins like p27. However, its therapeutic utility is contingent on successful in vivo validation. The proposed preclinical study design provides a rigorous framework for assessing the pharmacokinetics, target engagement, pharmacodynamics, and anti-tumor efficacy of this compound. The results of such studies will be critical in determining the potential of this compound as a novel agent for the control of ubiquitin-mediated proteolysis in a clinical setting. Further research into its in vivo properties is strongly warranted.

References

Chemical structure and properties of NSC624206 hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC624206 hydrochloride is a potent and specific small molecule inhibitor of the ubiquitin-activating enzyme (E1), a critical component of the ubiquitin-proteasome system (UPS). By selectively targeting the thioester formation step in the ubiquitination cascade, this compound effectively prevents the degradation of key cellular proteins, most notably the tumor suppressor p27Kip1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound hydrochloride, serving as a vital resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound hydrochloride, with the IUPAC name N-[2-[[(4-chlorophenyl)methyl]dithio]ethyl]-1-decanamine, monohydrochloride, is a synthetic compound belonging to the disulfide class of molecules.[1] Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference |

| IUPAC Name | N-[2-[[(4-chlorophenyl)methyl]dithio]ethyl]-1-decanamine, monohydrochloride | [1] |

| Synonyms | NSC-624206 HCl | [2] |

| CAS Number | 13116-77-3 | [1] |

| Molecular Formula | C₁₉H₃₂ClNS₂ · HCl | |

| Molecular Weight | 410.5 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% | |

| Solubility | DMF: 0.16 mg/mLDMSO: 1 mg/mL (~2.44 mM)Ethanol: 1 mg/mL (~2.44 mM) | |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its biological effects by directly targeting the ubiquitin-activating enzyme (E1), the first and rate-limiting enzyme in the ubiquitination cascade. The process of ubiquitination involves a three-step enzymatic pathway (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the proteasome.

This compound specifically inhibits the E1 enzyme, also known as ubiquitin-like modifier activating enzyme 1 (UBA1). Its mechanism is highly specific; it blocks the formation of the ubiquitin-thioester intermediate on the E1 enzyme, a crucial step for the transfer of ubiquitin to the E2 conjugating enzyme. Notably, it does not affect the initial ATP-dependent adenylation of ubiquitin.

The primary downstream consequence of E1 inhibition by this compound is the stabilization of proteins that are normally targeted for proteasomal degradation. A key substrate in this context is the cyclin-dependent kinase inhibitor p27Kip1 (p27). p27 is a critical regulator of cell cycle progression, primarily by controlling the transition from the G1 to the S phase. In many cancers, p27 levels are abnormally low due to enhanced ubiquitination and degradation, leading to uncontrolled cell proliferation.

By inhibiting E1, this compound prevents the ubiquitination of p27, leading to its accumulation. This restoration of p27 levels can induce cell cycle arrest and inhibit tumor growth.

Caption: Mechanism of action of this compound hydrochloride.

Biological Activity and Quantitative Data

This compound hydrochloride has been demonstrated to be a potent inhibitor of the ubiquitination pathway in vitro. Its inhibitory activity has been quantified against both the E1 enzyme and the specific step of ubiquitin-thioester formation.

Table 2: In Vitro Biological Activity of this compound Hydrochloride

| Target/Process | IC₅₀ Value | Reference |

| Ubiquitin-Activating Enzyme (E1/UBA1) | ~9 µM | |

| Ubiquitin-Thioester Formation | 13 µM |

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the characterization of this compound hydrochloride.

In Vitro p27 Ubiquitination Assay

This assay is designed to assess the ability of this compound to inhibit the ubiquitination of p27 in a reconstituted system.

Materials:

-

Recombinant human Ubiquitin-Activating Enzyme (E1)

-

Recombinant human UbcH3 (E2)

-

Recombinant human SCF-Skp2 complex (E3)

-

Recombinant human p27Kip1

-

Biotinylated-Ubiquitin

-

ATP solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound hydrochloride stock solution (in DMSO)

-

Streptavidin-coated plates

-

Anti-p27 antibody conjugated to a detectable marker (e.g., HRP)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for detection (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing E1, UbcH3, SCF-Skp2, p27, and biotinylated-ubiquitin in the assay buffer.

-

Add varying concentrations of this compound hydrochloride or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to streptavidin-coated plates and incubate to capture biotinylated-ubiquitinated proteins.

-

Wash the plates to remove unbound components.

-

Add the anti-p27 antibody conjugate and incubate to detect captured p27.

-

Wash the plates again.

-

Add the detection substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro p27 ubiquitination assay.

E1 Thioester Formation Assay

This assay specifically measures the formation of the ubiquitin-thioester intermediate on the E1 enzyme.

Materials:

-

Recombinant human E1

-

Ubiquitin

-

ATP

-

Assay buffer

-

This compound hydrochloride stock solution

-

Non-reducing SDS-PAGE loading dye

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-ubiquitin antibody

-

Chemiluminescent substrate

Procedure:

-

Pre-incubate E1 with varying concentrations of this compound or DMSO in the assay buffer.

-

Initiate the reaction by adding ubiquitin and ATP.

-